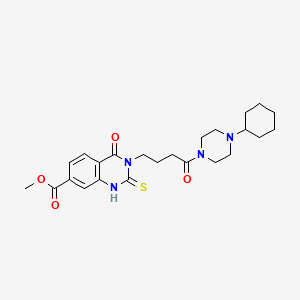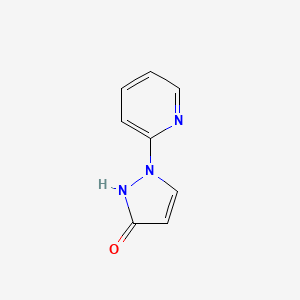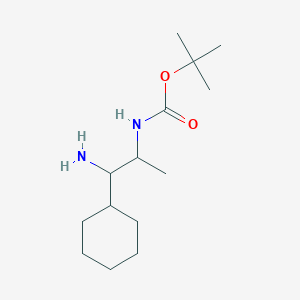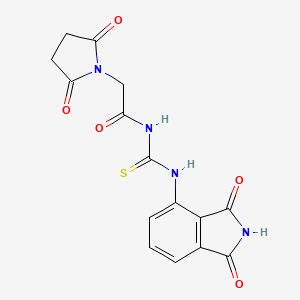
N-((1,3-dioxoisoindolin-4-yl)carbamothioyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-((1,3-dioxoisoindolin-4-yl)carbamothioyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide is a useful research compound. Its molecular formula is C15H12N4O5S and its molecular weight is 360.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticonvulsant Applications
N-((1,3-dioxoisoindolin-4-yl)carbamothioyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide and its derivatives have been researched extensively for their potential anticonvulsant properties. Studies show that these compounds exhibit significant protection against seizures in various models, highlighting their ability to inhibit seizure spread. Such research is crucial for the development of new anticonvulsant medications (Nikalje, Khan, & Ghodke, 2011; Nath, Shaharyar, Pathania, Grover, Debnath, & Akhtar, 2021; Ghodke, Nikalje, Tiwari, Seijas Vazquez, & Vázquez-Tato, 2017).
Applications in Polymer Science
The compound and its related structures have found applications in polymer science. Optically active polyamides containing this compound have been synthesized, showing good solubility in polar organic solvents. This research opens up possibilities for the development of new materials with specific optical properties (Faghihi, Absalar, & Hajibeygi, 2010).
Anti-Inflammatory Agents
This compound and its derivatives have been synthesized and evaluated as potential anti-inflammatory agents. The studies include both in-vitro and in-vivo models, with the results indicating promising anti-inflammatory activities. This research is significant for the development of new anti-inflammatory drugs (Nikalje, Hirani, & Nawle, 2015; Nikalje, 2014).
Antitumor Activities
Research has been conducted on the antitumor activities of derivatives of this compound. These studies are crucial for understanding the potential of these compounds in cancer treatment (Zhu, 2015).
Antimicrobial Activities
The compound and its derivatives have shown promise as antimicrobial agents. Research in this area focuses on evaluating their effectiveness against various pathogenic microorganisms, which is essential for developing new antimicrobial drugs (Patel & Dhameliya, 2010; Debnath & Ganguly, 2015).
Applications in Photovoltaic Efficiency Modeling
The compound has been studied for its potential in photovoltaic efficiency modeling, particularly in dye-sensitized solar cells. This research is significant for the advancement of solar energy technology (Mary, Yalcin, Mary, Resmi, Thomas, Önkol, Kasap, & Yildiz, 2020).
Properties
IUPAC Name |
N-[(1,3-dioxoisoindol-4-yl)carbamothioyl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O5S/c20-9(6-19-10(21)4-5-11(19)22)17-15(25)16-8-3-1-2-7-12(8)14(24)18-13(7)23/h1-3H,4-6H2,(H,18,23,24)(H2,16,17,20,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWJXGCHNZDJUQE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)NC(=S)NC2=CC=CC3=C2C(=O)NC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

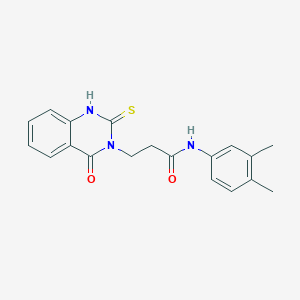
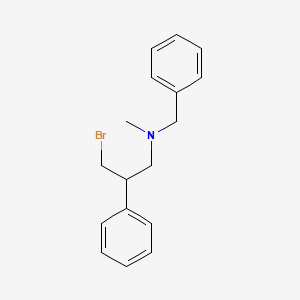
![1-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2370759.png)

![Methyl 1-{[6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazol-2-yl]carbonyl}piperidine-4-carboxylate](/img/structure/B2370763.png)
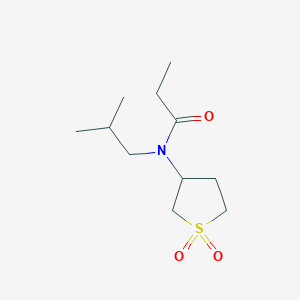
![Ethyl 3-[(2,4-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2370765.png)
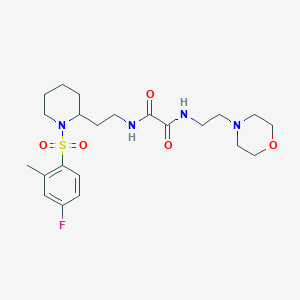

![3-[(2-Cyanoethyl)(1,3-thiazol-2-yl)amino]propanenitrile](/img/structure/B2370769.png)
